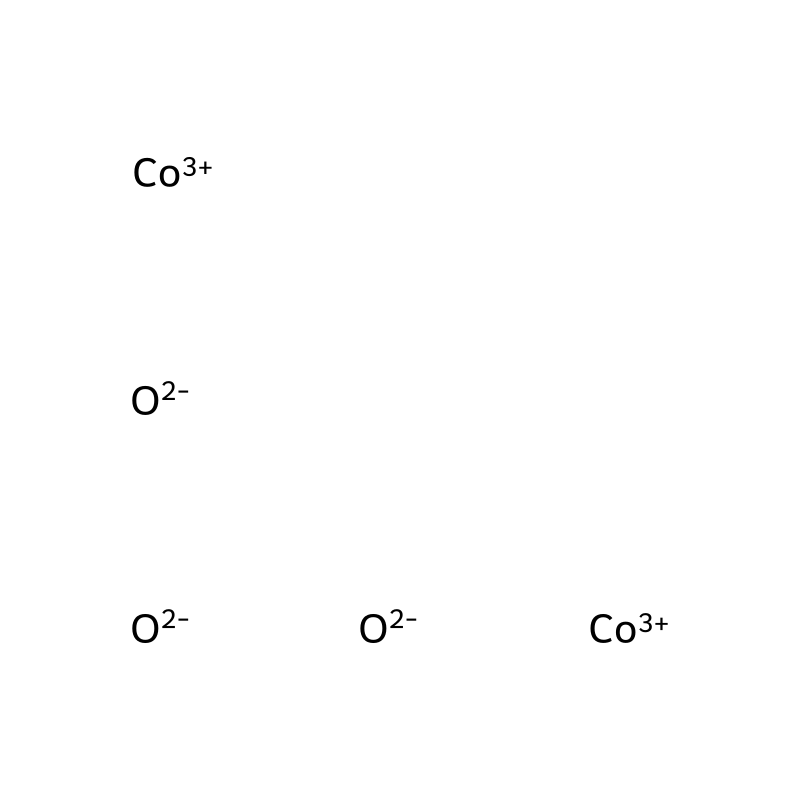Cobalt(III) oxide black

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalysis:
- Oxidation reactions: Co2O3 exhibits catalytic activity in various oxidation reactions, including the decomposition of organic pollutants like formaldehyde and the conversion of carbon monoxide to carbon dioxide [].
- Oxygen reduction reaction (ORR): Research suggests Co2O3 can be a potential electrocatalyst for ORR in fuel cells due to its high electrical conductivity and oxygen-vacancy rich structure [].
Energy Storage:
- Supercapacitors: Co2O3-based electrodes are being explored for supercapacitors due to their high theoretical capacitance and potential for fast charge/discharge cycles [].
Sensors:
- Gas sensors: Co2O3 shows potential for detecting various gases, including hydrogen, ammonia, and volatile organic compounds (VOCs) []. The sensing mechanism often involves changes in electrical conductivity upon exposure to the target gas.
Biomedical Applications:
- Antibacterial properties: Studies suggest Co2O3 nanoparticles exhibit antibacterial activity against various bacterial strains []. This makes them potentially useful in developing antimicrobial coatings or therapeutic agents.
Other Applications:
- Magnetic materials: Co2O3 can be used to synthesize various magnetic materials with potential applications in spintronics and data storage.
Cobalt(III) oxide black, also known as cobaltic oxide, is an inorganic compound with the molecular formula Co₂O₃. It appears as a dark gray to black powder and has a molecular weight of approximately 165.86 g/mol. This compound is notable for its stability at elevated temperatures, decomposing at around 895 °C. Cobalt(III) oxide black is insoluble in water but soluble in concentrated acids, making it useful in various chemical applications .
Additionally, cobalt(III) oxide can be synthesized through the oxidation of cobalt(II) salts using oxidizing agents such as sodium hypochlorite:
These reactions illustrate both its oxidative properties and its potential for use in various chemical syntheses .
Cobalt(III) oxide black exhibits significant biological activity, particularly in biomedical applications. Research has indicated that cobalt(III) oxide nanoparticles possess antioxidant, antimicrobial, anticancer, and antidiabetic properties. These nanoparticles have been explored for their potential in wound healing and environmental remediation due to their unique properties. The compound's effectiveness is influenced by factors such as pH and temperature, affecting its solubility and reactivity in biological systems .
Cobalt(III) oxide black can be synthesized through several methods:
- Thermal Decomposition: Heating cobalt(II) salts in an oxygen-rich environment leads to the formation of cobalt(III) oxide.
- Chemical Oxidation: The oxidation of cobalt(II) hydroxide or salts using agents like sodium hypochlorite results in the production of cobalt(III) oxide.
- Green Synthesis: Utilizing plant extracts or microorganisms offers an eco-friendly approach to synthesizing cobalt nanoparticles, enhancing safety and reducing costs compared to traditional methods .
Cobalt(III) oxide black shares similarities with several other cobalt compounds. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Unique Properties |
|---|---|---|
| Cobalt(II) oxide | CoO | Lower oxidation state; more soluble in water |
| Cobalt(II,III) oxide | Co₃O₄ | Mixed oxidation states; used as a catalyst |
| Cobalt(II) hydroxide | Co(OH)₂ | Precursor for cobalt oxides; more reactive |
| Cobalt(IV) oxide | CoO₂ | Higher oxidation state; less stable than Co₂O₃ |
Cobalt(III) oxide black stands out due to its stability at high temperatures and its unique oxidative properties that make it suitable for various industrial and biomedical applications .








